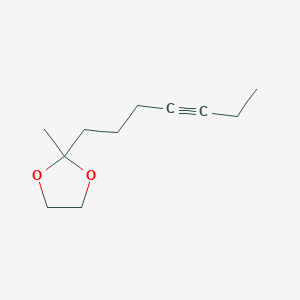
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a heptynyl side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane typically involves the reaction of 2-methyl-1,3-dioxolane with hept-4-yn-1-yl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the dioxolane ring or the heptynyl side chain, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alkanes or alkenes.
科学研究应用
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. Its reactivity is influenced by the presence of the dioxolane ring and the heptynyl side chain, which can participate in different chemical transformations.
相似化合物的比较
Similar Compounds
- 4-(Hept-4-yn-1-yl)-1,2-dimethylbenzene
- N-[(2E)-6,6-Dimethyl-2-hepten-4-yn-1-yl]-N-methyl-2-naphthalenemethanamine Hydrochloride
- 1-Chloro-6,6-dimethyl-2-hepten-4-yne
Uniqueness
2-(Hept-4-YN-1-YL)-2-methyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a heptynyl side chain, which imparts distinct reactivity and potential applications. This structural uniqueness differentiates it from other similar compounds and makes it valuable for specific research and industrial purposes.
属性
CAS 编号 |
24403-63-2 |
|---|---|
分子式 |
C11H18O2 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
2-hept-4-ynyl-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H18O2/c1-3-4-5-6-7-8-11(2)12-9-10-13-11/h3,6-10H2,1-2H3 |
InChI 键 |
FZUZHGQMUPIULI-UHFFFAOYSA-N |
规范 SMILES |
CCC#CCCCC1(OCCO1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


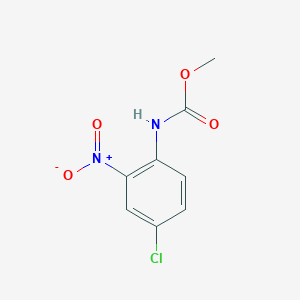
![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14697136.png)

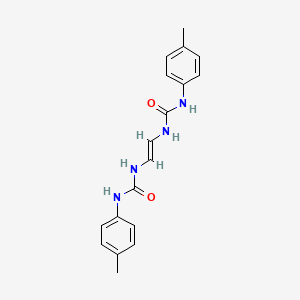
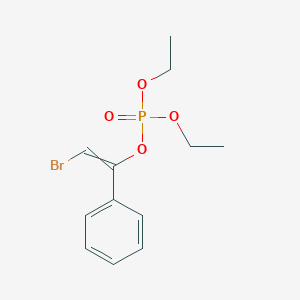
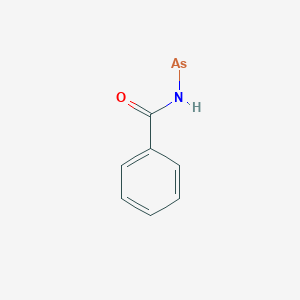
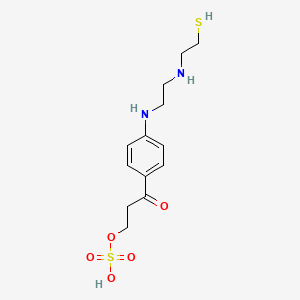
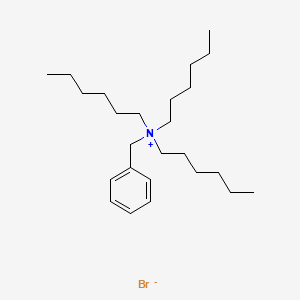
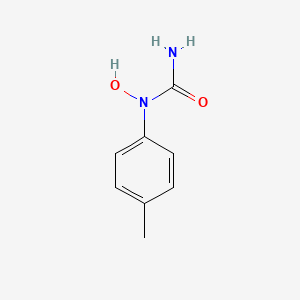
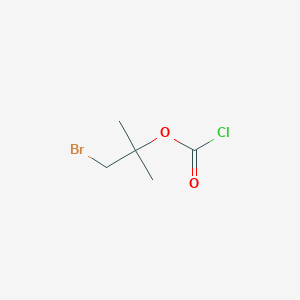

![4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide](/img/structure/B14697200.png)

